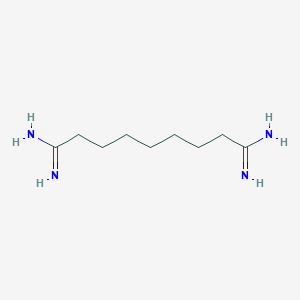

Nonanediimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

nonanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H3,10,11)(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVSKFUJWKPOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=N)N)CCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275480 | |

| Record name | Nonanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167276-68-8 | |

| Record name | Nonanediimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167276-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nonanediimidamide

Precursor Identification and Rational Design for Nonanediimidamide Synthesis

Approaches to the Nonane (B91170) Carbon Skeleton Assembly

The assembly of the nonane carbon skeleton is most practically achieved by utilizing commercially available C9 precursors. While n-nonane itself is a simple hydrocarbon, its lack of functional groups makes it a poor starting point for this synthesis. Current time information in Bangalore, IN.wikipedia.org More suitable precursors are those that already possess functional groups at both ends of the nine-carbon chain, which can be chemically transformed into imidamides.

Key precursors for establishing the nonane skeleton include:

Azelaic acid (Nonanedioic acid): A dicarboxylic acid that is a common and versatile starting material in chemical synthesis. nih.govfishersci.com Its two carboxylic acid groups are ideal for conversion into other functionalities.

Nonanedinitrile (Azelanitrile): This compound features nitrile groups at each end of the C9 chain. uni.luanu.edu.au The nitrile group is a direct precursor to the amidine functionality via well-established reactions. wikipedia.org

The choice of precursor influences the subsequent synthetic steps required to achieve the final diimidamide product.

Strategic Introduction of Imidamide Functionalities

With the carbon skeleton established, the primary strategic challenge is the introduction of the two imidamide groups. The term imidamide is now preferred over the older term amidine. thieme-connect.de The most prominent and historically significant method for converting nitriles into amidines (imidamides) is the Pinner reaction. wikipedia.orgjk-sci.comsynarchive.com This reaction involves treating a nitrile with an alcohol and a strong acid like hydrogen chloride to form an intermediate Pinner salt (an alkyl imidate salt), which can then be reacted with ammonia (B1221849) to yield the amidine. wikipedia.orgjk-sci.com

For a molecule like this compound, this strategy would involve the double application of the Pinner reaction on a nonanedinitrile precursor. Modern synthetic strategies have also explored various methods for the controlled installation of amidine groups, sometimes employing protecting groups to manage reactivity, particularly in more complex molecules.

Direct Synthetic Routes to this compound

Direct synthetic routes focus on the conversion of functionalized nonane derivatives into this compound through reliable, high-yielding reactions. These methods can be broadly categorized into condensation reactions and more comprehensive multi-step strategies.

Condensation Reactions for Amidine Formation

The Pinner reaction stands as the primary example of a condensation-based approach to amidine synthesis. wikipedia.orgsynarchive.com The synthesis of this compound from nonanedinitrile would proceed as follows:

Formation of the Bis-Imidate Salt: Nonanedinitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. jk-sci.comgoogle.com This must be performed under strictly anhydrous conditions to prevent the formation of unwanted ester byproducts. The reaction proceeds at low temperatures to form the thermodynamically unstable bis-Pinner salt intermediate. jk-sci.com

Ammonolysis: The resulting bis-imidate salt is then treated with ammonia. The ammonia displaces the alcohol component of the intermediate to form the final this compound product, typically as a dihydrochloride (B599025) salt. wikipedia.org

This classic approach remains a robust and widely applied method for the synthesis of amidines from nitriles. jk-sci.com

Multi-step Synthetic Strategies for Diimidamides

A comprehensive, multi-step synthesis allows for the construction of this compound from more readily available starting materials like azelaic acid. This approach provides flexibility and leverages common organic transformations.

A plausible multi-step pathway is outlined below:

| Step | Starting Material | Reagents | Intermediate Product |

| 1 | Azelaic acid | Ammonia (NH₃), Heat | Nonanediamide (B1653443) |

| 2 | Nonanediamide | Dehydrating Agent (e.g., P₂O₅) | Nonanedinitrile |

| 3 | Nonanedinitrile | 1. Anhydrous Ethanol (CH₃CH₂OH), Anhydrous Hydrogen Chloride (HCl) 2. Ammonia (NH₃) | This compound |

Step 1: Amidation: Azelaic acid can be converted into nonanediamide through reaction with ammonia at elevated temperatures.

Step 2: Dehydration: The resulting nonanediamide is then dehydrated using a strong dehydrating agent to yield nonanedinitrile.

Step 3: Diimidamide Formation: The nonanedinitrile is converted to this compound using the Pinner reaction as described in the previous section. wikipedia.orgjk-sci.com

This multi-step approach demonstrates how a common dicarboxylic acid can be systematically converted into the target diimidamide. A similar two-step procedure to convert terminal cyano groups into imidamide groups has been successfully applied in the synthesis of other complex di-imidamide compounds.

Alternative and Emerging Synthetic Pathways

While the Pinner reaction is a cornerstone of amidine synthesis, ongoing research explores alternative methods. These include the use of different activating agents for the nitrile group, such as Lewis acids (e.g., aluminum trichloride), which form a nitrilium complex that facilitates the addition of an amine source. thieme-connect.de

Furthermore, enzymatic routes are an emerging area of interest in nitrile transformations. Nitrilase enzymes are capable of hydrolyzing nitriles to carboxylic acids and ammonia, and their application in organic synthesis is growing. researchgate.net While currently focused on hydrolysis, the potential for developing enzymatic pathways for amidine synthesis represents a future direction for more sustainable and selective chemical production. The development of novel catalytic systems and solid-phase synthesis techniques, though not yet documented for this compound specifically, points toward future possibilities for more efficient and diverse synthetic strategies.

Catalytic Approaches in Amidine Synthesis

The synthesis of the imidamide moiety, a close relative of the amidine group, can be effectively achieved through various catalytic methods. These approaches often offer high efficiency and selectivity, which are crucial for the difunctionalization of a long-chain precursor like a nonane derivative.

Transition metal catalysis is a cornerstone of modern organic synthesis and provides several pathways to amidine and imidamide formation. Nickel-catalyzed reactions, for instance, have been developed for the synthesis of amidines from amides through a decarbonylative amination process. This method involves the extrusion of carbon monoxide and subsequent intramolecular fragment coupling, offering a valuable route from readily available starting materials.

Copper catalysts are also widely employed in amidine synthesis. Multicomponent reactions catalyzed by copper salts can efficiently couple alkynes, amines, and sulfonyl azides to generate N-sulfonylamidines. enamine.net Another copper-catalyzed approach involves the reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones, which produces N-acyl amidines with carbon dioxide as the only byproduct. mdpi-res.com Such methods could be adapted for the synthesis of this compound by using a nonane-based dialkyne or other suitably difunctionalized nonane derivative.

Palladium catalysis has also been explored for amidine synthesis. For example, palladium(II) acetate (B1210297) can catalyze the reaction between thioamides and amines to furnish disubstituted amidines in good yields under mild conditions. mdpi.com The versatility of palladium catalysts in cross-coupling reactions suggests their potential utility in constructing the this compound backbone and functional groups in a controlled manner.

Furthermore, cobalt-catalyzed multicomponent reactions have emerged as a powerful tool for synthesizing functionalized amidines. google.com These reactions can bring together amines, isocyanides, and diazo compounds in an atom- and step-economical fashion, generating dinitrogen as the sole byproduct. google.com The application of such a strategy to a bifunctional substrate could provide a direct route to this compound.

A summary of relevant catalytic systems is presented in the table below.

| Catalyst System | Reactants | Product Type | Potential for this compound Synthesis |

| Nickel(II) | Amides, Amines | Amidines | High, starting from nonanediamide. |

| Copper(I)/Copper(II) | Alkynes, Amines, Azides | N-sulfonylamidines | Moderate, requires a difunctional nonane alkyne. |

| Palladium(II) | Thioamides, Amines | Disubstituted amidines | Moderate, requires a difunctional nonane thioamide. |

| Cobalt | Amines, Isocyanides, Diazo compounds | Functionalized amidines | High, offers a convergent approach. |

Application of Novel Reagents and Conditions for Imidamide Formation

Beyond traditional catalytic systems, the development of novel reagents and reaction conditions has expanded the toolbox for imidamide synthesis. These innovations often provide milder reaction pathways and improved functional group tolerance.

One notable class of reagents is those that facilitate the Pinner reaction and related transformations. The classical Pinner synthesis involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imido ester, which can then be converted to an amidine upon treatment with an amine. mdpi.com Variations of this method utilize novel activating agents to facilitate the initial addition to the nitrile.

The use of N,N'-carbonyldiimidazole (CDI) as a coupling agent for amide bond formation is well-established, and similar reagents can be envisioned for imidamide synthesis. google.com For instance, N-cyanoimidazole has been shown to be a useful condensing agent for the formation of phosphodiester bonds and could potentially be adapted for C-N bond formation in imidamide synthesis. pharmaguideline.com

Microwave-assisted organic synthesis (MAOS) has also been successfully applied to the synthesis of cyclic amidines from amides, often in the presence of catalysts like ethyl polyphosphate or titanium(II) chloride. mdpi.com This technique can dramatically reduce reaction times and improve yields, making it an attractive option for the synthesis of this compound.

Recent research has also focused on metal-free multicomponent reactions. For example, N-acyl amidines have been synthesized from nitroalkene derivatives, dibromo amides, and amines in a metal-free process. enamine.net The development of such methods is highly desirable for applications where metal contamination is a concern.

Stereoselective Synthesis of this compound Isomers

The carbon-nitrogen double bond in the imidamide functional group can exist as either the (E) or (Z) geometric isomer. For a molecule like this compound with two such functional groups, this gives rise to the possibility of three diastereomers: (1Z,9Z), (1E,9E), and (1Z,9E). The control of this stereochemistry is a critical aspect of the synthesis of specific isomers.

(1Z,9E)-Nonanediimidamide and Geometric Isomerism Considerations

The synthesis of a specific geometric isomer such as (1Z,9E)-Nonanediimidamide requires a high degree of stereochemical control. The relative stability of the (E) and (Z) isomers is influenced by steric and electronic factors. In many cases, the (E) isomer is thermodynamically more stable due to reduced steric hindrance. cutm.ac.in

The formation of a mixture of (E) and (Z) isomers is common in amidine synthesis, particularly when primary amines are used as reactants. mdpi.com The characterization and differentiation of these isomers can be achieved using spectroscopic techniques such as NMR, where the chemical shifts of protons attached to or near the C=N bond are sensitive to the geometry. mdpi.com

The separation of geometric isomers can be challenging but may be accomplished by chromatographic methods or by selective crystallization. google.com In some cases, isomerization from the less stable to the more stable isomer can be induced by heat or by using acid or base catalysts. google.com

Strategies for Stereochemical Control in Diimidamide Synthesis

Achieving stereocontrol in the synthesis of a diimidamide like this compound can be approached in several ways. One strategy is to employ a stereoselective reaction that preferentially forms one isomer over the other. This can be achieved through the use of chiral catalysts or auxiliaries, or by exploiting substrate control where the stereochemistry of one part of the molecule influences the outcome of a reaction elsewhere. cutm.ac.in

For a stepwise synthesis of (1Z,9E)-Nonanediimidamide, one could envision a strategy where the two imidamide groups are introduced sequentially. In the first step, conditions would be chosen to favor the formation of the (Z)-isomer at one end of the nonane chain. In the second step, different conditions would be employed to install the (E)-isomer at the other end. This would require careful selection of reagents and reaction conditions at each stage.

Another approach involves the post-synthetic isomerization of one of the imidamide groups. For example, if a synthesis yields the (1Z,9Z) or (1E,9E) isomer, it might be possible to selectively isomerize one of the C=N bonds to obtain the desired (1Z,9E) product. This would likely depend on subtle differences in the reactivity of the two terminal functional groups.

The principles of stereoselective synthesis are well-established for other classes of compounds containing C=N bonds, such as oximes. google.com For instance, treatment of a mixture of (E) and (Z) oxime isomers with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable isomer as an immonium complex, allowing for its separation. google.com Similar strategies could potentially be developed for the stereoselective synthesis or purification of this compound isomers.

Mechanistic Investigations of Nonanediimidamide Reactions

Fundamental Reaction Pathways of Amidine Derivatives

The reactivity of nonanediimidamide is fundamentally dictated by the chemistry of its amidine groups. These functional groups possess a unique electronic structure, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, which allows them to participate in a variety of reaction pathways.

The imine carbon atom within the amidine functionality of this compound is electrophilic and, therefore, susceptible to nucleophilic attack. This is a primary reaction pathway for amidines. The reaction proceeds through the addition of a nucleophile to the C=N double bond, forming a tetrahedral intermediate. This intermediate can then undergo further transformations, such as protonation and elimination, to yield a variety of products. The specific outcome is heavily dependent on the nature of the nucleophile, the solvent, and the substitution pattern on the amidine itself. For instance, the addition of organometallic reagents or enolates can lead to the formation of new carbon-carbon bonds.

While the imine carbon is electrophilic, the amino nitrogen atom of the amidine group in this compound is nucleophilic due to the presence of a lone pair of electrons. This allows for electrophilic attack at this site. Common electrophiles such as alkyl halides and acylating agents can react at the nitrogen center. This reactivity is a key aspect of the derivatization and functionalization of amidine-containing molecules. The resulting N-substituted amidinium species can act as intermediates in various synthetic transformations.

Proton transfer is a crucial and often rapid process in the reactions of this compound. Amidines are strong organic bases, with pKa values for their conjugate acids typically in the range of 12-13. The basicity arises from the ability of the amidinium cation, formed upon protonation, to delocalize the positive charge across the N-C-N system. This high basicity means that this compound can readily participate in acid-base chemistry, acting as a proton acceptor or a catalyst in reactions requiring a strong, non-nucleophilic base. The extent and position of protonation can significantly influence the molecule's reactivity in subsequent steps.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the stability of the intermediates and transition states formed. For nucleophilic addition reactions, the rate is influenced by the electrophilicity of the imine carbon and the nucleophilicity of the attacking species.

Table 1: Comparative pKa Values of Amidine Derivatives

| Compound | pKa of Conjugate Acid |

|---|---|

| Acetamidine | 12.4 |

| Benzamidine | 11.6 |

This table illustrates the strong basicity characteristic of the amidine functional group, which would be present in this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reaction mechanisms of amidine derivatives like this compound at a molecular level. Density Functional Theory (DFT) calculations are commonly employed to map potential energy surfaces, identify transition states, and calculate activation barriers. These studies can elucidate the step-by-step pathway of complex reactions.

For instance, computational models have been used to explore the mechanism of amidine-catalyzed reactions, confirming the role of the amidine as a proton transfer agent. In the context of this compound, computational methods could be used to:

Model the transition state for nucleophilic addition to the imine carbon.

Calculate the proton affinity and pKa values.

Determine the preferred site of electrophilic attack.

Analyze the conformational landscape of the nine-carbon linker and its influence on the reactivity of the two amidine groups.

Influence of Substituents and Environmental Factors on this compound Reactivity

The reactivity of the this compound scaffold can be modulated by both internal and external factors.

Substituents: The introduction of substituents on the nitrogen atoms or the carbon backbone would have a profound electronic and steric impact. Electron-withdrawing groups attached to the nitrogen atoms would decrease the nucleophilicity of the amino nitrogen and the basicity of the amidine, while simultaneously increasing the electrophilicity of the imine carbon. Conversely, electron-donating groups would have the opposite effect. Steric hindrance around the amidine core can impede the approach of nucleophiles or electrophiles, thereby slowing down reaction rates.

Environmental Factors:

Solvent: The choice of solvent can significantly influence reaction pathways and rates. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that involve charge separation. Aprotic solvents, on the other hand, may favor different mechanistic pathways.

pH: As strong bases, the reactivity of amidines is highly pH-dependent. At low pH, the amidine will be predominantly in its protonated, amidinium form. This protonated form is significantly less nucleophilic at the nitrogen but features a more electrophilic carbon center, making it more susceptible to nucleophilic attack.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of reactions involving this compound by providing the necessary activation energy for transformations to occur.

Theoretical and Computational Studies of Nonanediimidamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of a molecule. These calculations provide insights into orbital energies, charge distribution, and reactivity, which govern the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical indicators of a molecule's ability to donate or accept electrons.

For Nonanediimidamide, calculations would likely show that the HOMO is primarily localized on the two terminal amidine groups. The nitrogen atoms, with their lone pairs of electrons, are the most electron-rich sites and thus the principal contributors to the HOMO. The long, saturated nonane (B91170) chain acts as an electronic insulator, leading to two nearly degenerate HOMO and HOMO-1 orbitals, each localized on one of the amidine groups.

The LUMO, conversely, represents the most favorable location for accepting an electron. It is expected to be centered on the π* antibonding orbitals of the carbon-nitrogen double bonds (C=N) within the amidine functional groups. Similar to the HOMO, the LUMO and LUMO+1 orbitals would be nearly degenerate and localized at opposite ends of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity. mdpi.com For this compound, the aliphatic nature of the linker would result in a relatively large HOMO-LUMO gap, suggesting significant electronic stability.

Table 1: Illustrative Predicted Frontier Orbital Energies for this compound Note: These are hypothetical values based on typical DFT calculations for similar aliphatic molecules and serve for illustrative purposes.

| Orbital | Predicted Energy (eV) | Primary Localization |

| LUMO | -0.5 to -1.0 | π* orbitals of the C=N bonds in amidine groups |

| HOMO | -6.0 to -6.5 | Nitrogen lone pairs of the amidine groups |

| HOMO-LUMO Gap | 5.0 to 6.0 | - |

The distribution of electron density within a molecule dictates its electrostatic interactions. Methods like Mulliken population analysis or more advanced atoms-in-molecules (AIM) approaches can quantify the partial atomic charges. mdpi.com

In this compound, the amidine groups are highly polar. The nitrogen atoms are significantly more electronegative than the adjacent carbon and hydrogen atoms, leading to a concentration of negative charge on the nitrogens and a net positive charge on the central carbon and attached hydrogens of the amidine group. The long (CH₂)₇ chain, being nonpolar, would have a relatively neutral charge distribution.

An electrostatic potential (ESP) map provides a visual representation of this charge distribution. The ESP for this compound would feature:

Intense Negative Potential (Red/Yellow): Localized around the nitrogen atoms of the amidine groups, corresponding to the regions of high electron density from their lone pairs. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the -NH₂ and =NH moieties. These sites are acidic and act as hydrogen bond donors.

Neutral Potential (Green): Spread across the aliphatic hydrocarbon chain, indicating its nonpolar, hydrophobic character.

This pronounced charge separation highlights the amphiphilic nature of the molecule, with hydrophilic, reactive ends and a hydrophobic core.

Conformational Analysis and Energy Landscapes

The flexibility of the nonane chain and the rotational freedom of the amidine groups mean that this compound can exist in numerous conformations with varying energies.

The conformational landscape of this compound is complex. The primary sources of conformational isomerism are:

Rotation about C-C bonds in the nonane chain: Like any long-chain alkane, the nonane backbone can adopt various conformations. Rotations around the C-C bonds lead to lower-energy staggered (anti and gauche) conformers and higher-energy eclipsed conformers. libretexts.org The lowest energy state for the chain would be the fully extended, all-anti conformation, which minimizes steric hindrance.

Rotation about C-N bonds in the amidine groups: The C-N single bonds within the amidine moieties also have a rotational barrier. The orientation of the -NH₂ group relative to the rest of the molecule can significantly impact its interaction potential and steric profile. Computational studies on similar functional groups show that these rotational barriers are significant enough to create distinct, stable rotamers.

A full potential energy surface scan would be required to map all stable conformers and the energy barriers between them, identifying the global energy minimum structure.

The structure of this compound is ideally suited for strong intermolecular interactions. The terminal amidine groups are potent hydrogen-bonding units, containing both multiple hydrogen bond donors (the N-H protons) and acceptors (the nitrogen lone pairs).

This dual functionality strongly promotes self-aggregation. Computational simulations would predict the formation of highly stable dimers and larger aggregates. The most favorable dimeric interaction would likely involve a head-to-head arrangement where the two amidine groups form a complementary set of hydrogen bonds. This potent intermolecular hydrogen bonding would lead to high melting points and boiling points compared to non-functionalized alkanes of similar molecular weight. The long, nonpolar alkyl chains would engage in weaker van der Waals interactions, likely arranging themselves in parallel to maximize contact in the solid state, similar to lipid bilayers.

Spectroscopic Data Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and structural characterization of a molecule. rsc.org By calculating the second derivatives of the energy with respect to atomic positions, one can predict vibrational frequencies (IR and Raman). Similarly, magnetic shielding tensors can be calculated to predict NMR chemical shifts. ucm.es

For this compound, a predicted IR spectrum would show several characteristic absorption bands:

N-H Stretching: Strong, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) and the secondary imine (=NH) groups.

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region, characteristic of the methylene (B1212753) groups in the aliphatic chain.

C=N Stretching: A strong band typically appearing in the 1640-1690 cm⁻¹ range, which is a key signature of the amidine functional group.

N-H Bending (Scissoring): A band around 1580-1650 cm⁻¹, often coupled with the C=N stretch.

Predicted ¹H and ¹³C NMR spectra would also provide clear structural information. The ¹H NMR spectrum would show distinct signals for the amidine protons (likely broad and in the 6-9 ppm range) and a series of overlapping multiplets for the methylene protons of the nonane chain between 1.2 and 2.5 ppm. The ¹³C NMR would feature a downfield signal for the amidine carbon around 150-160 ppm, with a series of signals in the 20-40 ppm range for the aliphatic carbons.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: These are hypothetical values based on typical DFT calculations. Actual values depend on the computational method, basis set, and molecular conformation.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N Stretch | 1640 - 1690 | Strong |

| NH₂ Scissor | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Computational Vibrational Spectroscopy (e.g., IR)

This section would typically detail the theoretical prediction of the infrared (IR) spectrum of this compound. Using quantum chemical methods, researchers can calculate the vibrational frequencies and their corresponding intensities. These calculations help in identifying the characteristic vibrational modes of the molecule's functional groups, such as the C=N and N-H stretches of the imidamide groups and the various C-H and C-C vibrations of the nonane backbone. The computed spectrum would serve as a reference for experimental identification and structural elucidation.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Here, the focus would be on the theoretical calculation of NMR chemical shifts (e.g., ¹H and ¹³C) for this compound. Computational models can predict the magnetic shielding of each nucleus, which is then converted into a chemical shift value. These predictions are invaluable for interpreting experimental NMR spectra, aiding in the assignment of signals to specific atoms within the molecule. The data would be presented in a table comparing predicted chemical shifts to any available experimental data.

Mass Spectrometry Fragmentation Pathway Modeling

This subsection would explore the predicted fragmentation patterns of this compound under mass spectrometry conditions. Computational modeling can simulate the ionization and subsequent fragmentation of the molecule, predicting the mass-to-charge ratios (m/z) of the most likely fragment ions. This information is crucial for analyzing experimental mass spectra to confirm the molecular structure. A theoretical fragmentation scheme would be proposed, outlining the key bond cleavages and rearrangements.

Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems

Table of Mentioned Compounds

Derivatives of Nonanediimidamide: Synthesis and Structural Elucidation

Synthesis of Substituted Nonanediimidamide Derivatives

The functionalization of this compound can be achieved by targeting either the terminal amidine groups or the central nonane (B91170) chain. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

N-Alkylation and N-Acylation Strategies

The nitrogen atoms of the amidine groups in this compound are primary sites for substitution reactions such as N-alkylation and N-acylation.

N-Alkylation is a common strategy to introduce alkyl groups onto the amidine nitrogens. This can be achieved through the nucleophilic substitution reaction of the diamidine with alkyl halides. The reaction of ammonia (B1221849) or amines with alkyl halides is a well-established method for forming C-N bonds, resulting in an ammonium (B1175870) salt which can be deprotonated to yield the neutral N-alkylated product. wikipedia.org While this method can lead to mixtures of mono- and poly-alkylated products when applied to primary and secondary amines, it is an effective route for creating tertiary and quaternary amines. wikipedia.org For this compound, this approach would involve its reaction with an appropriate alkyl halide to yield N-alkylated derivatives.

N-Acylation introduces an acyl group to the amidine nitrogen, forming an N-acyl derivative. This transformation is fundamental in organic synthesis for creating amide bonds. orientjchem.org Common acylating agents include acid halides (like acetyl chloride or benzoyl chloride) and acid anhydrides. orientjchem.orgtandfonline.com These reactions are often performed in the presence of a base or a catalyst. tandfonline.com For instance, iodine has been shown to be an effective catalyst for the N-acylation of various amines under solvent-free conditions. tandfonline.com Enzymatic methods, which offer high selectivity and mild reaction conditions, are also being explored for N-acylation. researchgate.netmdpi.com These strategies can be applied to this compound to produce a range of N-acyl derivatives, which can serve as important precursors for more complex molecules. acs.org

Modifications of the Nonane Carbon Backbone

Altering the nine-carbon chain of this compound offers another avenue for creating structural diversity. This typically involves the synthesis of a modified precursor, such as a substituted nonanedinitrile, which is then converted to the corresponding diamidine. The Pinner synthesis, a classic method, allows for the preparation of amidines from nitriles and alcohols, followed by reaction with ammonia or amines. google.com

Therefore, synthetic routes that yield functionalized long-chain dinitriles are of significant interest. For example, a substituted nonanenitrile, such as 3-(cyclopentylmethylene)nonanenitrile, could serve as a precursor to a backbone-modified diamidine. chem960.com The synthesis of such precursors allows for the introduction of various functionalities, including alkyl, aryl, or cyclic groups, along the carbon chain before the formation of the terminal amidine moieties.

Formation of Cyclic and Heterocyclic Analogues

The linear structure of this compound and its precursors can be utilized to construct cyclic and heterocyclic systems, significantly expanding the chemical space of its derivatives.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions can transform linear molecules into cyclic structures. wikipedia.org For a molecule like this compound, cyclization would typically require prior functionalization of the nonane backbone to introduce reactive groups that can participate in ring formation with the terminal amidines or with each other. β-Aryl-β-amino acids, for example, are versatile scaffolds that undergo various intramolecular cyclization reactions to yield a wide array of cyclic derivatives. mdpi.com Similarly, the Dieckmann condensation, an intramolecular reaction of diesters, is effective for forming five- or six-membered rings, which could subsequently be converted into cyclic diamidines. wikipedia.org

Synthesis of Imidazoline and Imidazolidine Derivatives from Related Precursors

The most direct route to heterocyclic analogues related to this compound involves using its chemical precursors, nonanedinitrile or the corresponding diamine.

Imidazoline derivatives are of great interest due to their presence in biologically active compounds. wikipedia.org A common synthetic route to 2-imidazolines involves the reaction of a nitrile with a diamine, such as 1,2-ethanediamine. nih.gov This method can be applied to nonanedinitrile, which would react with ethylenediamine (B42938) to form a bis-imidazoline linked by the seven-carbon methylene (B1212753) chain of the original nonane backbone. Various catalysts, including Lewis acids like anhydrous AlCl₃ or stoichiometric amounts of CuCl, can be used to facilitate this reaction with unactivated nitriles. mdpi.comsciforum.net

Imidazolidine derivatives are another important class of heterocyclic compounds. americanelements.comfishersci.co.ukvulcanchem.com These can be synthesized from the reaction of diamines with aldehydes or ketones. fishersci.co.uk For example, 1,9-nonanediamine (the reduction product of nonanedinitrile) could be reacted with an appropriate aldehyde in a condensation reaction to form a bis-imidazolidine derivative. The synthesis of imidazolidine-2,4-diones can also be achieved from the reaction of Schiff bases with amino acids. fishersci.co.uk

Table 1: Selected Synthetic Pathways to Imidazoline and Imidazolidine Derivatives This table is interactive and showcases generalized reaction conditions.

| Target Heterocycle | Precursor 1 | Precursor 2 | Typical Conditions |

|---|---|---|---|

| 2-Imidazoline | Nitrile (e.g., Nonanedinitrile) | Diamine (e.g., 1,2-Ethanediamine) | Lewis acid catalyst (e.g., AlCl₃, CuCl), heat. mdpi.comsciforum.net |

| Imidazolidine | Diamine (e.g., 1,9-Nonanediamine) | Aldehyde/Ketone | Reflux in a suitable solvent (e.g., methanol). fishersci.co.uk |

| Imidazolidinone | Schiff Base | Amino Acid | Reaction in a suitable solvent. fishersci.co.uk |

Structural Characterization Methodologies for this compound Derivatives

The definitive identification and structural elucidation of newly synthesized this compound derivatives rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining molecular structure. 1H and 13C NMR spectra provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively. fishersci.co.uk For complex derivatives, two-dimensional (2D) NMR techniques are employed to establish connectivity and spatial relationships between atoms.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. researchgate.net Techniques like Electrospray Ionization (ESI) are common for analyzing polar molecules such as diamidines. Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecular ion. researchgate.netlibretexts.org For aliphatic amines and amides, characteristic fragmentation pathways include α-cleavage, which can help identify the structure of different parts of the molecule. libretexts.orgmiamioh.edulibretexts.org

X-ray Crystallography offers the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides data on bond lengths, bond angles, and conformation, which is invaluable for understanding the molecule's shape and potential interactions. While obtaining a suitable single crystal can be a challenge, the resulting data is unambiguous.

The purity of synthesized compounds is often assessed using methods like elemental analysis or high-performance liquid chromatography (HPLC).

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 45181 |

| 1,9-Nonanedinitrile | 16715 |

| Nonanediamide (B1653443) | 252601 |

| 1,2-Ethanediamine | 3301 |

| Imidazoline | 68156 |

| Imidazolidine | 449488 |

| Benzamidine hydrochloride | 80289 |

| 2-Phenyl-2-imidazoline | 13639 |

| 4-Isopropyl-2-methylimidazole | 11126255 |

| 1-(2-ethoxyphenyl)imidazolidine-2,4,5-trione | 16227814 |

Advanced NMR Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. For derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to map out the molecular framework.

1D NMR (¹H and ¹³C):

¹H NMR: Provides information about the proton environments in the molecule. Key signals would include those from the aliphatic nonane chain and the N-H protons of the imidamide groups. The chemical shift of the N-H protons can offer initial insights into hydrogen bonding. solubilityofthings.com

¹³C NMR: Reveals the number and type of carbon atoms. The carbon atoms of the C=N bonds in the imidamide groups would have characteristic chemical shifts, distinguishing them from the sp³-hybridized carbons of the alkyl backbone. solubilityofthings.com In some cases, solid-state ¹³C NMR can identify different conformers present in a sample. chemrxiv.orgauremn.org

2D NMR Techniques: Advanced 2D NMR experiments are crucial for assembling the complete structural puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This would be used to confirm the connectivity of the nine-carbon chain. scielo.org.za

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly connected through bonds. This is critical for determining the stereochemistry and preferred conformation of the molecule in solution, including the spatial orientation of substituents relative to the core structure. scielo.org.zanih.gov

For example, ¹H-NMR studies on other active amidine compounds have shown that the presence of an intramolecular N-H···N hydrogen bond can be detected, which often stabilizes a specific folded conformation. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a molecule in the solid state. This technique yields a three-dimensional model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For a derivative of this compound, a successful crystallographic analysis would provide:

Absolute Confirmation of Connectivity: Verifying the bonding arrangement predicted by NMR and MS.

Detailed Conformational Data: Revealing the exact conformation of the flexible nonane chain and the geometry around the imidamide groups. Studies on other amidines have used X-ray data to correlate specific folded conformations with biological activity. nih.gov

Intermolecular Interactions: Mapping the network of hydrogen bonds and other non-covalent interactions that dictate how the molecules pack in the crystal lattice. The N-H protons of the imidamide groups are expected to be strong hydrogen bond donors, leading to the formation of complex supramolecular structures. researchgate.net

The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays. auremn.orgaip.org The resulting diffraction pattern is then mathematically processed to solve and refine the crystal structure. aip.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the calculation of a unique molecular formula.

For a new derivative of this compound, HRMS would be used to:

Obtain a high-resolution mass spectrum of the molecular ion ([M+H]⁺ or [M]⁺˙).

Compare the experimentally measured accurate mass to the theoretical masses of possible elemental formulas.

Confirm the correct molecular formula, which must be consistent with the starting materials and the expected reaction.

HRMS can also provide structural information through the analysis of fragmentation patterns. Nitrogen-containing compounds often exhibit characteristic fragmentation pathways. For instance, studies on various organic nitrogen compounds show that fingerprint ion series can help in speciation; CnH2n+2N⁺ ions are often linked with amines, while CnH2nNO⁺ ions are indicative of amides. copernicus.orgresearchgate.net This fragmentation data, when analyzed, can corroborate the structure determined by NMR.

| Technique | Information Obtained | Application to this compound Derivatives |

| HRMS (e.g., ESI-TOF, Orbitrap) | Precise mass-to-charge ratio (m/z) | Unambiguous determination of the molecular formula. |

| Tandem MS (MS/MS) | Fragmentation patterns of selected ions | Provides structural clues and confirms the presence of specific substructures. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The two techniques are complementary.

FTIR Spectroscopy: FTIR is sensitive to vibrations that cause a change in the dipole moment of the molecule. For this compound derivatives, key absorption bands would be monitored to confirm the synthesis and purity. FTIR is particularly effective for identifying polar bonds. mdpi.com

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is especially useful for analyzing non-polar and symmetric bonds which may be weak or absent in an FTIR spectrum. umsl.edu The technique is also less sensitive to interference from water, making it useful for aqueous samples. umsl.edu

In the context of this compound derivatives, the following vibrational modes would be of primary interest:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

| Amidine N-H | Stretching | 3100 - 3500 | FTIR |

| Amidine C=N | Stretching | 1600 - 1685 | FTIR, Raman |

| Amidine C-N | Stretching | 1350 - 1450 | FTIR, Raman |

| Amidine N-H | Bending | 1500 - 1650 | FTIR |

| Alkane C-H | Stretching | 2850 - 3000 | FTIR, Raman |

The presence of sharp peaks in the C=N and N-H stretching regions would provide strong evidence for the formation of the imidamide groups. chemrxiv.orgresearchgate.net Comparing the spectra of the starting materials with the final product would clearly show the disappearance of reactant peaks (e.g., a nitrile C≡N stretch around 2250 cm⁻¹) and the appearance of product peaks.

Advanced Applications in Chemical Research

Role in Catalysis and Organocatalysis

The inherent structural features of diimidamides, such as the presence of multiple nitrogen atoms with lone pairs of electrons, suggest their potential utility in the field of catalysis.

The two imidamide functional groups in a molecule like nonanediimidamide could act as bidentate or even tetradentate ligands, coordinating with metal centers to form stable complexes. The nitrogen atoms of the imidamide groups can donate their lone pair of electrons to a metal ion, forming a coordination complex. The nine-carbon backbone could provide flexibility, allowing the ligand to adopt various conformations to accommodate different metal geometries.

Potential Metal-Ligand Interactions:

| Metal Center | Potential Coordination Mode | Possible Catalytic Application |

| Palladium (Pd) | Bidentate (N,N') | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Bidentate (N,N') | Hydroformylation, hydrogenation |

| Copper (Cu) | Bidentate or Bridging | Atom transfer radical polymerization (ATRP), click chemistry |

| Iron (Fe) | Tetradentate (if sterically allowed) | Oxidation reactions |

These potential applications are based on the known catalytic activities of other nitrogen-containing ligands. The specific performance of a this compound-metal complex would depend on factors such as the stability of the complex, the electronic properties of the ligand, and the reaction conditions.

Beyond their role as ligands, diimidamides could themselves function as organocatalysts. The imidamide group possesses both hydrogen bond donors (-NH2) and acceptors (=NH), enabling it to activate substrates through hydrogen bonding interactions. This dual functionality is a key feature in many organocatalytic systems. For instance, a diimidamide could potentially catalyze reactions such as Michael additions or aldol (B89426) reactions by simultaneously activating both the nucleophile and the electrophile.

The structural similarity of the imidamide group to ammonia (B1221849) and its derivatives suggests a potential role in ammonia-related catalysis. This could include processes like ammonia synthesis or its use as a reagent in various chemical transformations. The ability of the imidamide to participate in proton transfer and hydrogen bonding could be beneficial in catalytic cycles involving ammonia.

Applications in Materials Science and Polymer Chemistry

The presence of two reactive functional groups in this compound makes it a candidate for the synthesis of novel polymers and materials.

This compound could serve as a monomer in polymerization reactions. For example, it could react with dicarboxylic acids or their derivatives to form polyamides with unique properties conferred by the imidamide groups in the polymer backbone. These groups could introduce sites for hydrogen bonding, leading to polymers with high thermal stability and mechanical strength.

Potential Polymerization Reactions:

| Co-monomer | Polymer Type | Potential Properties |

| Diacyl Chloride | Polyamide | High melting point, good solvent resistance |

| Diisocyanate | Polyurea derivative | Elastomeric properties, toughness |

| Epoxides | Cross-linked network | Thermoset material with high rigidity |

The resulting polymers could find applications as high-performance plastics, fibers, or adhesives.

The multiple hydrogen bond donor and acceptor sites within the this compound molecule make it an excellent candidate for use in supramolecular chemistry. These molecules could self-assemble into well-ordered, one-, two-, or three-dimensional structures through a network of intermolecular hydrogen bonds. The long, flexible nonane (B91170) chain could influence the packing and morphology of these self-assembled structures, potentially leading to the formation of gels, liquid crystals, or other soft materials. The specific nature of the self-assembly would be dependent on factors such as solvent, temperature, and the presence of other interacting molecules.

Functional Materials Based on Diimidamide Scaffolds

There is no available research on the use of this compound as a building block for functional materials. The diimidamide functional group, in theory, could offer specific electronic and hydrogen-bonding capabilities. However, without experimental data, any discussion of its potential to form functional polymers, gels, or other materials remains speculative. The synthesis of such materials and the characterization of their properties have not been reported.

Contribution to Coordination Chemistry

Complexation Behavior with Metal Ions

The coordination behavior of this compound with various metal ions has not been investigated. The presence of multiple nitrogen donor atoms suggests a potential for chelation and the formation of stable metal complexes. However, studies determining its binding affinities, coordination modes, and the thermodynamic stability of any resulting complexes are absent from the scientific record.

Synthesis and Characterization of Metal-Diimidamide Complexes

As there are no reports on the complexation of this compound with metal ions, the synthesis and characterization of metal-diimidamide complexes have not been documented. The isolation of such complexes and their structural, spectroscopic, and magnetic characterization would be a prerequisite for understanding their potential applications in areas such as catalysis or materials science, but this work has yet to be undertaken.

Diimidamide-Metal Organic Frameworks (MOFs)

The potential for this compound to act as an organic linker in the construction of Metal-Organic Frameworks (MOFs) has not been explored. While the structure of this compound might suggest its suitability for creating porous, crystalline materials, no research has been published on the synthesis, structure, or properties of any this compound-based MOFs. Consequently, their potential for applications in gas storage, separation, or catalysis remains unknown.

Future Research Directions and Challenges

Development of Green Chemistry Approaches for Nonanediimidamide Synthesis

The synthesis of diimidamides traditionally involves methods that may not align with the principles of green chemistry. Future research will need to focus on developing more sustainable synthetic routes.

Key Research Thrusts:

Catalytic Methods: A significant challenge is moving from stoichiometric reagents to catalytic systems. rsc.org Research into novel catalysts, such as those based on earth-abundant metals or even metal-free catalysts, could lead to more efficient and less wasteful processes. rsc.org Photocatalytic methods, which use light to drive reactions, represent a promising frontier for C-N bond formation under mild conditions. rsc.org

Renewable Feedstocks: this compound would likely be derived from nonanedioic acid (azelaic acid) or its precursors. wikipedia.orgnih.gov Azelaic acid can be produced through the ozonolysis of oleic acid, a component of many vegetable oils. atamanchemicals.com Future research could focus on optimizing the conversion of such bio-based feedstocks into diimidamides, potentially using biocatalytic or chemo-enzymatic pathways.

Eco-Friendly Solvents: Many current organic syntheses rely on volatile and often toxic solvents. A key goal will be the adaptation of diimidamide synthesis to greener solvents, such as water, supercritical fluids, or ionic liquids. ccsenet.org The development of solvent-free reaction conditions is an even more ambitious and desirable goal. ccsenet.orgresearchgate.net

Atom Economy: Synthetic strategies will need to be designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. This is a core principle of green chemistry. amazon.in

Challenges:

Achieving high yields and selectivity with green methods can be difficult.

The stability of the diimidamide functional group under various green conditions needs to be systematically studied.

Scaling up green synthetic routes from the lab to an industrial scale often presents significant engineering challenges.

Exploration of Bio-Inspired Applications of Diimidamides

Nature is a vast source of inspiration for the design of functional molecules. researchgate.netnih.gov The diimidamide moiety, while not common in primary metabolites, is found in molecules with potent biological activity, suggesting its potential in bio-inspired design. mdpi.comnih.gov

Potential Applications:

Medicinal Chemistry: Aromatic diamidines are well-known for their antiparasitic properties, with compounds like pentamidine (B1679287) and furamidine (B1674271) being notable examples. nih.govnih.gov Future research could explore aliphatic diimidamides like this compound for novel therapeutic applications, potentially as enzyme inhibitors or DNA minor groove binders. mdpi.comnih.gov The structural flexibility of a nonane (B91170) chain could offer different binding kinetics and specificities compared to rigid aromatic systems.

Biomaterials: The ability of amidine groups to form strong hydrogen bonds and participate in electrostatic interactions makes them interesting candidates for creating self-assembling materials or functionalizing surfaces. Bio-inspired design could be used to create diimidamide-based materials with specific properties for applications in tissue engineering or as antimicrobial coatings. nih.gov

Challenges:

Translating the complex structures and functions of biological systems into simplified, effective synthetic molecules is a major challenge. nih.gov

Understanding the structure-activity relationship for aliphatic diimidamides is crucial for designing compounds with desired biological effects and minimal toxicity.

The interaction of these dicationic molecules with biological membranes and their potential for off-target effects must be carefully evaluated.

Advancements in High-Throughput Screening for Novel Reactivity

Discovering new reactions and applications for any class of compounds is greatly accelerated by high-throughput screening (HTS) techniques. iarc.fr For diimidamides, HTS can rapidly map out their chemical space and identify promising leads.

Screening Strategies:

Reaction Discovery: HTS platforms can be used to screen a wide array of catalysts, reagents, and reaction conditions to discover novel synthetic methods for diimidamides or new reactions where they can participate. wikipedia.org

Biological Activity Screening: Large libraries of diimidamide derivatives could be rapidly screened against various biological targets (e.g., enzymes, receptors, nucleic acids) to identify new drug candidates. nih.govacs.org This has been successfully applied to aromatic diamidines to find inhibitors for specific enzymes. nih.gov

Computational and In Silico Screening: Methods like reactive docking are being developed to computationally screen for reactions between small molecules and biological macromolecules, which could be applied to diimidamides to predict potential targets and reactivity. fishersci.com

Challenges:

Developing analytical methods that are fast and sensitive enough to quantify reaction outcomes in a high-throughput format is essential. acs.org

The synthesis of diverse libraries of diimidamides for screening can be a bottleneck.

False positives and negatives are common in HTS, requiring robust secondary assays for hit validation.

Addressing Scalability and Industrial Viability of this compound Chemistry

For any chemical compound to have a real-world impact, its synthesis must be scalable, cost-effective, and safe for industrial production.

Key Considerations:

Process Optimization: Transitioning a laboratory synthesis to a large-scale industrial process requires extensive optimization of reaction parameters to maximize yield, minimize costs, and ensure safety.

Cost of Goods: The price of starting materials, reagents, catalysts, and solvents, as well as the energy requirements, will determine the economic feasibility of producing this compound on a large scale.

Regulatory Compliance: The production process must adhere to strict regulatory standards, especially if the compound is intended for pharmaceutical or biomedical applications. This includes issues of purity, reproducibility, and waste management. nih.gov

Challenges:

Reactions that work well on a small scale may not be directly translatable to an industrial setting due to issues with heat transfer, mixing, and safety.

The purification of dicationic and often highly polar compounds like diimidamides can be challenging on a large scale.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

AI/ML Applications:

Predictive Modeling: AI/ML models can be trained on existing chemical data to predict the properties, reactivity, and biological activity of new molecules like this compound before they are synthesized. nih.gov

De Novo Design: Generative AI models can design novel diimidamide structures with specific desired properties, expanding the chemical space for exploration. roche.com

Synthesis Planning: AI tools can analyze the structure of a target molecule and propose optimal synthetic routes, potentially identifying greener or more efficient pathways.

High-Throughput Data Analysis: ML algorithms are essential for analyzing the large datasets generated from HTS experiments to identify meaningful patterns and hits. nih.gov

Challenges:

The performance of AI/ML models is highly dependent on the quality and quantity of the data used for training. For a novel class of compounds like aliphatic diimidamides, sufficient data may not be available.

Integrating AI-driven design with automated synthesis and testing ("lab in a loop") requires significant investment in infrastructure and interdisciplinary expertise. roche.com

Ensuring the reliability and interpretability of predictions from complex "black box" AI models remains a significant area of research.

Q & A

Q. What are the recommended experimental protocols for synthesizing Nonanediimidamide in academic research?

this compound synthesis typically involves multi-step reactions, such as amidination of primary amines or condensation of nitriles. Key steps include:

- Reagent selection : Use high-purity precursors (e.g., nonanedinitrile and ammonia derivatives) to minimize side reactions.

- Reaction conditions : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance reaction efficiency.

- Purification : Employ recrystallization or column chromatography to isolate the product. Ensure detailed documentation of all steps for reproducibility, including solvent ratios and catalyst concentrations .

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Solvent | Ethanol/DMF |

| Purification Method | Column Chromatography |

Q. How should researchers characterize the molecular structure of this compound to ensure accuracy?

Structural confirmation requires a combination of analytical techniques:

- NMR spectroscopy : Analyze - and -NMR spectra to verify proton environments and carbon backbone.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- Infrared (IR) spectroscopy : Identify functional groups (e.g., amidine stretches near 1650 cm). Cross-validate results with computational simulations (e.g., DFT for vibrational spectra) to address ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, adopt precautions from structurally similar amidines (e.g., skin/eye irritation risks):

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Emergency measures : Flush eyes with water for 15 minutes if exposed; consult medical professionals immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Contradictions often arise from incomplete models or experimental artifacts. Address them by:

- Re-evaluating assumptions : Verify solvent effects or protonation states in computational models.

- Cross-validation : Repeat experiments under controlled conditions (e.g., inert atmosphere) and compare with alternative techniques (e.g., X-ray crystallography).

- Collaborative analysis : Engage computational chemists to refine theoretical parameters .

Q. What strategies are effective in optimizing reaction conditions for this compound synthesis to maximize yield?

Use Design of Experiments (DoE) methodologies:

- Variable screening : Test factors like temperature, catalyst loading, and solvent ratios.

- Response surface modeling : Identify optimal conditions using statistical tools (e.g., ANOVA).

- Scale-up validation : Ensure reproducibility at larger scales by maintaining mixing efficiency and heat transfer rates .

Q. How can the stability of this compound under varying environmental conditions be systematically assessed?

Conduct stability studies by:

- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible).

- Analytical monitoring : Track degradation via HPLC or TLC at regular intervals.

- Kinetic analysis : Calculate degradation rates and identify degradation products using LC-MS .

| Condition | Test Duration | Key Metrics |

|---|---|---|

| Thermal Stability | 7–14 days | % Purity loss, byproducts |

| Photostability | 48 hours | Discoloration, decomposition |

Q. What methodologies are recommended for integrating experimental data with computational models in this compound research?

Combine molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) to:

- Predict reactivity : Model reaction pathways for synthesis optimization.

- Validate spectra : Compare experimental IR/NMR data with simulated spectra. Use open-source tools (e.g., Gaussian, GROMACS) and share datasets in standardized formats (e.g., .cif for crystallography) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.